Fenhexamid

Catalog No.
S527877
CAS No.
126833-17-8
M.F
C14H17Cl2NO2
M. Wt
302.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenhexamid

CAS Number

126833-17-8

Product Name

Fenhexamid

IUPAC Name

N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide

Molecular Formula

C14H17Cl2NO2

Molecular Weight

302.2 g/mol

InChI

InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)

InChI Key

VDLGAVXLJYLFDH-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 20 mg/L at 20 °C
Solubility in: dichloromethane 31, isopropanol 91, acetonitrile 15, toluene 5.7, n-hexane <0.1 (all in g/L, 20 °C)

Synonyms

fenhexamid, KBR 2738, KBR-2738, KBR2738, N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide

Canonical SMILES

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl

The exact mass of the compound Fenhexamid is 301.06 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 20 mg/l at 20 °csolubility in: dichloromethane 31, isopropanol 91, acetonitrile 15, toluene 5.7, n-hexane <0.1 (all in g/l, 20 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Fenhexamid is a highly specific hydroxyanilide fungicide primarily procured for its targeted activity against Botrytis cinerea and related phytopathogenic fungi [1]. As a selective inhibitor of the 3-keto reductase enzyme (Erg27) in the ergosterol biosynthesis pathway, it disrupts fungal cell membrane formation without interfering with standard azole (Erg11) or morpholine (Erg24) targets [1]. For agricultural and formulation buyers, Fenhexamid offers a distinct physicochemical profile characterized by moderate aqueous solubility (20 mg/L at 20 °C), low volatility, and excellent hydrolytic stability across a broad pH range (5–9)[2]. These properties make it highly suitable for water-dispersible granules (WDG) and suspension concentrates, providing reliable foliar retention while maintaining a rapid soil degradation profile (aerobic DT50 < 1 day) that minimizes environmental persistence [1].

Substituting Fenhexamid with older, broad-spectrum fungicides such as dicarboximides (e.g., iprodione), benzimidazoles (e.g., carbendazim), or anilinopyrimidines (e.g., pyrimethanil) frequently leads to severe efficacy failures in field and greenhouse applications [1]. Botrytis cinerea populations rapidly develop multi-drug resistance (MDR) to these legacy classes via target-site mutations and efflux pump over-expression [1]. Because Fenhexamid acts on a distinct site (Erg27), it exhibits no cross-resistance with these classes, maintaining low EC50 values (typically < 1 µg/mL) even against strains that are highly resistant to pyrimethanil or carbendazim[1]. Furthermore, replacing Fenhexamid with other modern succinate dehydrogenase inhibitors (SDHIs) like boscalid can introduce unwanted soil persistence and different formulation incompatibilities. Buyers must specify Fenhexamid when targeting anilinopyrimidine-resistant strains or when strict rotational resistance management is required.

Sustained Potency Against Pyrimethanil- and Carbendazim-Resistant Strains

In greenhouse surveys of Botrytis cinerea, isolates exhibiting triple resistance to carbendazim, iprodione, and pyrimethanil (with pyrimethanil EC50 values exceeding 28.42 µg/mL) demonstrated complete lack of cross-resistance to Fenhexamid [1]. Fenhexamid maintained baseline sensitivity with EC50 values ranging from 0.009 to 0.795 µg/mL against these highly resistant MDR strains [1].

Evidence DimensionIn vitro mycelial growth inhibition (EC50)
Target Compound Data0.009 - 0.795 µg/mL (Fenhexamid)
Comparator Or Baseline> 28.42 µg/mL (Pyrimethanil, against resistant strains)
Quantified Difference> 35-fold higher potency against anilinopyrimidine-resistant isolates
ConditionsIn vitro mycelial growth assay on multi-drug resistant B. cinerea isolates

Procuring Fenhexamid ensures reliable crop protection and assay performance in environments where legacy fungicides have failed due to established resistance networks.

Orthogonal Mechanism of Action: Erg27 Inhibition

Fenhexamid acts as a specific inhibitor of the 3-keto reductase (Erg27) enzyme in the C-4 demethylation complex of fungal ergosterol biosynthesis [1]. This distinct mechanism bypasses the Erg11 target utilized by azole fungicides and the cystathionine beta-lyase target of anilinopyrimidines [1]. Consequently, baseline sensitivity to Fenhexamid remains high (EC50 0.49–0.76 mg/L) even in populations where legacy site-specific fungicides have failed [1].

Evidence DimensionTarget-site cross-resistance
Target Compound DataHigh sensitivity (EC50 0.49–0.76 mg/L) via Erg27 inhibition
Comparator Or BaselineAzoles / Anilinopyrimidines (Susceptible to Erg11 / beta-lyase target mutations)
Quantified DifferenceComplete absence of cross-resistance due to orthogonal enzymatic target
ConditionsIn vitro sensitivity assays on multi-resistant field isolates

The unique enzymatic target allows formulators to create synergistic multi-active products without overlapping resistance vulnerabilities.

Broad pH Hydrolytic Stability for Extended Shelf-Life

For agrochemical formulators, active ingredient stability in aqueous environments is critical for suspension concentrates and tank mixing. Fenhexamid is proven to be hydrolytically stable for over 30 days at 25 °C across a wide pH range (pH 5, 7, and 9) [1]. This contrasts with ester-based or base-sensitive fungicides that rapidly degrade under alkaline tank-mix conditions [1].

Evidence DimensionHydrolytic degradation
Target Compound DataStable for >30 days at pH 5, 7, 9 (25 °C)
Comparator Or BaselineBase-sensitive agrochemicals (rapid hydrolysis at pH > 7)
Quantified DifferenceNear-zero degradation across standard agricultural pH ranges
ConditionsAqueous buffer solutions at 25 °C over 30 days

This robust hydrolytic stability allows buyers to confidently procure Fenhexamid for liquid and water-dispersible formulations without risking active ingredient degradation during storage or application.

Rapid Aerobic Soil Degradation Profile

Regulatory and environmental procurement standards increasingly require compounds with low soil persistence. Fenhexamid exhibits a rapid environmental degradation profile, with an aerobic terrestrial half-life (DT50) of less than 1 day [1]. In soil matrices, it undergoes rapid polymerization, irreversible binding, and mineralization to CO2, preventing the long-term accumulation issues associated with persistent fungicides [1].

Evidence DimensionAerobic soil half-life (DT50)
Target Compound Data< 1 day
Comparator Or BaselinePersistent legacy fungicides (DT50 > 30-100 days)
Quantified DifferenceOrders of magnitude faster primary degradation in aerobic soil
ConditionsLaboratory aerobic terrestrial system testing

Procuring Fenhexamid minimizes regulatory risks related to soil accumulation and groundwater leaching, ensuring compliance with strict environmental standards.

Water-Dispersible Granule (WDG) and Suspension Concentrate Formulation

Due to its low aqueous solubility (20 mg/L) and exceptional hydrolytic stability across pH 5-9, Fenhexamid is a highly suitable active ingredient for manufacturing advanced WDG and suspension concentrate formulations [1]. It remains stable during wet-milling processes and extended shelf storage, ensuring consistent field performance [1].

Anti-Resistance Rotational Crop Protection Programs

Fenhexamid serves as a primary procurement selection for managing Botrytis cinerea outbreaks in high-value crops where resistance to anilinopyrimidines (pyrimethanil) and dicarboximides (iprodione) is endemic [2]. Its distinct Erg27 inhibition mechanism allows it to eradicate multi-drug resistant strains effectively [2].

Synergistic Fungicide Blending

Because Fenhexamid targets the 3-keto reductase (Erg27) rather than the C-14 demethylase (Erg11) targeted by azoles, it is highly compatible for co-formulation with azoles or SDHIs (like boscalid) [1]. This orthogonal mechanism prevents cross-resistance and broadens the protective spectrum of the final commercial product [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White solid; [HSDB] Beige powder; [MSDSonline]

Color/Form

White powder
Solid

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

301.0636342 Da

Monoisotopic Mass

301.0636342 Da

Boiling Point

320 °C

Flash Point

> 150 °C (> 302 °F)

Heavy Atom Count

19

Density

1.34 at 20 °C

LogP

3.51 (LogP)
log Kow = 3.51

Decomposition

When heated to decomposition it emits toxic vapors of nitrogen oxides and chloride.

Appearance

Solid powder

Melting Point

153 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q68C3C9P1U

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Fenhexamid is a white powder. It is low to moderately soluble in water. USE: Fenhexamid is used as a fungicide on fruit and ornamental plants. Fenhexamid is not registered for home use. EXPOSURE: Workers that use fenhexamid may breathe in mists or have direct skin contact. The general population may be exposed by ingestion of certain foods. Fenhexamid released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: Data on the potential for fenhexamid to produce toxic effects in humans were not available. Fenhexamid is a slight skin and eye irritant. Changes in the blood, decreased body weights, and mild damage to the thyroid, adrenal glands, kidneys, and liver were observed in laboratory animals repeatedly exposed to high doses. No toxic effects were observed in laboratory animals exposed to low-to-moderate oral doses. No toxic effects were observed in laboratory animals following repeated skin exposure. Tumors did not form in laboratory animals following lifetime oral exposure. No changes in fertility, abortion rate, or birth defects were observed in laboratory animals exposed to high oral doses before and/or during pregnancy. The U.S. EPA Office of Pesticides and Toxic Substances classified fenhexamid as a "not likely" human carcinogen based on the lack of evidence of carcinogenicity in male and female rats and mice. The potential for fenhexamid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

Fenhexamid, a recently developed botryticide, is shown here to inhibit sterol biosynthesis. When the fungus Botryotinia fuckeliana was grown in the presence of fenhexamid, the ergosterol content was reduced, and three 3-keto compounds, 4 alpha-methylfecosterone, fecosterone and episterone, accumulated, suggesting an inhibition of the 3-keto reductase involved in C-4 demethylation. Thus, fenhexamid belongs to a new, promising class of sterol biosynthesis inhibitors not previously used in agriculture or in medicine.

Vapor Pressure

3X10-9 mm Hg at 20 °C /Extrapolated/

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

126833-17-8

Absorption Distribution and Excretion

Rapidly and completely absorbed/excreted (<48 hours) /in rats/; pronounced enterohepatic circulation. Metabolite in bile- glucuronide; major route of excretion/feces (mostly parent); lesser amounts in urine (mostly glucuronide).
At 10 hours, mean dermal absorption /in rats/ was 20% (low dose group). /From table/
The absorption, distribution, metabolism and excretion of [Phenyl-UL-(14)C] KBR 2738 /(pure Fenhexamid)/ in male and female Wistar rats was determined after a single oral low dose of 1 mg/kg, a single oral high dose of 100 mg/kg and 15 repeated low doses of 1 mg/kg/day. (14)C-KBR 2738 was rapidly absorbed from the gastrointestinal (GI) tract in all dose groups. After single and repeated administration of the low dose, the plasma concentration peaked within 5 to 10 minutes. After administration of the high dose, the maximum was detected 40 to 90 minutes post-dosing. The absorption of the test compound was shown to be almost complete in a bile-cannulation experiment, as more than 97% of the administered dose was absorbed from the GI tract 48 hours after intraduodenal administration. These results are indicative of a pronounced first pass effect and enterohepatic circulation. Tissue residues declined rapidly and after 48 hours the total radioactivity residue in the body, excluding the GI tract, was <0.3% of the administered dose in all dose groups. Liver and kidney were the organs with the highest concentrations of radioactivity in all dose groups. There was no evidence of bioaccumulation. Excretion was rapid and almost complete with feces as the major route of excretion. Approximately 62-81% of the recovered radioactivity was found in feces, and 15-36% in urine within 48 hours post-dosing. More than 90% of the recovered radioactivity was eliminated with bile in the bile cannulation experiment. Only 0.02% of the administered radioactivity was recovered in exhaled air. Radioactive residues in rat bodies (excluding GI tract) were significantly lower in females after a single high dose. There was significantly higher renal excretion for females in comparison with males after 15 repeated low doses. In both sexes renal excretion was significantly higher after a single low dose when compared with a single high dose.
In a 56-day bioavailability study, KBR 2738 (95.4% purity) was administered to 10/sex/dose SPF-bred Wistar rats in their diet (1% peanut oil excipient) at dose levels of 0, 1000, 5000, 10,000, 15,000 or 20,000 ppm (57.5, 284.7, 575.7, 943.8, and 1217.1 mg/kg/day for males and 78.0, 407.1, 896.5, 1492.5 and 1896.7 mg/kg for females) for 56 days. The purpose of this study was to determine whether or not there was saturation of intestinal absorption of KBR 2738 when given in the diet at concentrations of 10,000 to 20,000 ppm. Therefore, KBR 2738 levels were determined in plasma and urine samples after a treatment period of 3 or 4 weeks, when steady state conditions were expected. Results showed that plasma samples taken from 20,000 ppm rats had KBR 2738 levels below the limit of detection. Urine samples showed measurable excretion of conjugated KBR 2738 indicating intestinal absorption in the dose range examined. Males had a maximum excretion rate at 15,000 ppm indicating a saturation of intestinal absorption between 15,000 and 20,000 ppm. Urine excretion in females was somewhat lower than in males, at concentrations of 10,000 ppm and above. The highest value was determined at 20,000 ppm suggesting that saturation in intestinal absorption was not achieved with this dose level in females.

Metabolism Metabolites

Rapidly and completely absorbed/excreted (<48 hours) /in rats/; pronounced enterohepatic circulation. Metabolite in bile- glucuronide; major route of excretion/feces (mostly parent); lesser amounts in urine (mostly glucuronide).
Metabolite characterization studies /in rats/ showed that the main component detected in excreta was the unchanged parent compound which accounted for 62-75% of the dose independent of the dosing regime and sex. Metabolite 1, the glucuronic acid conjugate of the parent compound, ranged from 4 to 23% of the dose. Metabolite fractions 2 and 3 accounted for up to 3 and 7% of the dose, respectively. The proposed major pathway for biotransformation is via conjugation of the aromatic hydroxyl group with glucuronic acid. Prior to fecal excretion, hydrolysis in the intestine converts the conjugate back to the parent compound giving rise to enterohepatic circulation. This demonstrates that, although the main residues in the feces are due to unchanged parent compound, the absorption rate is close to 100% of the given dose. Furthermore, hydroxylation took place in the positions 2, 3 and 4 of the cyclohexyl ring followed by formation of glucuronic acid and sulfate conjugates of these hydroxylated metabolites. Identification of radioactive residues ranged from 88 to 99% and was independent of dose and sex.

Wikipedia

Fenhexamid

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Pharmaceuticals
Fungicides

Methods of Manufacturing

Fenhexamid be obtained by reaction of 2,3-dichloro-4-hydroxyaniline with 1-methylcyclohexanecarboxylic acid chloride in the presence of sodium hydroxide.
Preparation: B.W. Kruger et al., European Patent Office patent 339418; eidem, United States of America patent 5059623 (1989, 1991 both to Bayer)

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies fenhexamid as unlikely to present an acute hazard in normal use; Main Use: fungicide, other than for seed treatment.

Analytic Laboratory Methods

An analytic procedure was developed for the determination of the fungicides ametoctradin, boscalid, cyazofamid, dimethomorph, fenhexamid, kresoxim-methyl, mepanipyrim, metrafenone, and pyraclostrobin in grape and wine. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure was used for the extraction. Analysis of the extract was performed by LC/triple quadrupole-MS/MS. A Poroshell 120 EC-C18 column was used with a programmed gradient mobile phase consisting of (A) acetonitrile containing 0.1% formic acid and (B) water containing 0.1% formic acid and 2 mM ammonium formate. The acceptance criteria for the method were those proposed in the SANCO guide. The method was linear for the range of concentration studied (5-100 ug/L), and R2 values were higher than 0.998 and RSD values below 18%. Recovery was over 73.2% in grape and 76.7% in wines, and there was no case of more than 100% recovery. The recovery RSDs in reproducibility conditions were below 17.13% in grape and 15.6% in wines.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. Storage class (TRGS 510): Non Combustible Solids.

Interactions

... In this study, the effects of two fungicides, fenhexamid and myclobutanil were investigated individually and in combination on two human cell lines, SH-SY5Y neuronal cells and U-251 MG glial cells. After 48 hr of incubation with increasing concentrations of pesticides ranging from 1 to 1000 uM, gene expression profiles were studied in addition to toxicity end points, including cell viability, mitochondrial depolarization as well as cellular glutathione maintenance. There were no significant differences between the susceptibility of the two cell lines in terms of cell viability assessment or mitochondrial membrane potential, when agents were administered either individually or in combination. By contrast, in the presence of the fungicides, the SH-SY5Y cells showed significantly greater susceptibility to oxidative stress in terms of total thiol depletion in comparison with the astrocytic cells. Treatment with the two pesticides led to significant changes in the cell lines' expression of several genes which regulate cell cycle control and growth (RB1, TIMP1) as well as responses to DNA attrition (ATM and CDA25A) and control of apoptosis (FAS). There was no evidence in this study that the combination of fenhexamid and myclobutanil was significantly more toxic than individual exposure, although gene expression changes suggested there may be differences in the sub-lethal response of both cell lines to both individual and combined exposure.

Stability Shelf Life

Stable under recommended storage conditions.
Stable to hydrolysis for 30 days at pH 5, 7, 9 (25 °C).
Stable at room temperature for 52 weeks.

Dates

Last modified: 08-15-2023
1: Go RE, Kim CW, Choi KC. Effect of fenhexamid and cyprodinil on the expression of cell cycle- and metastasis-related genes via an estrogen receptor-dependent pathway in cellular and xenografted ovarian cancer models. Toxicol Appl Pharmacol. 2015 Nov 15;289(1):48-57. doi: 10.1016/j.taap.2015.09.001. Epub 2015 Sep 5. PubMed PMID: 26344002.
2: Teng Y, Manavalan TT, Hu C, Medjakovic S, Jungbauer A, Klinge CM. Endocrine disruptors fludioxonil and fenhexamid stimulate miR-21 expression in breast cancer cells. Toxicol Sci. 2013 Jan;131(1):71-83. doi: 10.1093/toxsci/kfs290. Epub 2012 Oct 10. PubMed PMID: 23052036; PubMed Central PMCID: PMC3537134.
3: Debieu D, Bach J, Montesinos E, Fillinger S, Leroux P. Role of sterol 3-ketoreductase sensitivity in susceptibility to the fungicide fenhexamid in Botrytis cinerea and other phytopathogenic fungi. Pest Manag Sci. 2013 May;69(5):642-51. doi: 10.1002/ps.3418. Epub 2012 Nov 9. PubMed PMID: 23139232.
4: Mofeed J, Mosleh YY. Toxic responses and antioxidative enzymes activity of Scenedesmus obliquus exposed to fenhexamid and atrazine, alone and in mixture. Ecotoxicol Environ Saf. 2013 Sep;95:234-40. doi: 10.1016/j.ecoenv.2013.05.023. Epub 2013 Jun 22. PubMed PMID: 23796667.
5: Nagel DA, Hill EJ, O'Neil J, Mireur A, Coleman MD. The effects of the fungicides fenhexamid and myclobutanil on SH-SY5Y and U-251 MG human cell lines. Environ Toxicol Pharmacol. 2014 Nov;38(3):968-76. doi: 10.1016/j.etap.2014.09.005. Epub 2014 Sep 16. PubMed PMID: 25461557.
6: Lénárt J, Bujna E, Kovács B, Békefi E, Száraz L, Dernovics M. Metabolomic approach assisted high resolution LC-ESI-MS based identification of a xenobiotic derivative of fenhexamid produced by Lactobacillus casei. J Agric Food Chem. 2013 Sep 18;61(37):8969-75. doi: 10.1021/jf4022493. Epub 2013 Sep 6. PubMed PMID: 23971653.
7: Cardenas-Flores A, Cranenbrouck S, Draye X, Guillet A, Govaerts B, Declerck S. The sterol biosynthesis inhibitor molecule fenhexamid impacts the vegetative compatibility of Glomus clarum. Mycorrhiza. 2011 Jul;21(5):443-449. doi: 10.1007/s00572-011-0385-z. Epub 2011 May 7. PubMed PMID: 21553021.
8: Yin D, Wu S, Liu N, Yin Y, Ma Z. The natural fenhexamid-resistant grey mould populations from strawberry in Zhejiang Province are dominated by Botrytis cinerea group S. Pest Manag Sci. 2016 Aug;72(8):1540-8. doi: 10.1002/ps.4183. Epub 2015 Dec 18. PubMed PMID: 26537826.
9: Angioni A, Porcu L, Dedola F. Determination of famoxadone, fenamidone, fenhexamid and iprodione residues in greenhouse tomatoes. Pest Manag Sci. 2012 Apr;68(4):543-7. doi: 10.1002/ps.2287. Epub 2011 Nov 18. PubMed PMID: 22102420.
10: Billard A, Fillinger S, Leroux P, Lachaise H, Beffa R, Debieu D. Strong resistance to the fungicide fenhexamid entails a fitness cost in Botrytis cinerea, as shown by comparisons of isogenic strains. Pest Manag Sci. 2012 May;68(5):684-91. doi: 10.1002/ps.2312. Epub 2011 Nov 2. PubMed PMID: 22045588.
11: Maheswari MA, Lamshöft M, Sukul P, Spiteller P, Zühlke S, Spiteller M. Photochemical analysis of 14C-fenhexamid in aqueous solution and structural elucidation of a new metabolite. Chemosphere. 2010 Nov;81(7):844-52. doi: 10.1016/j.chemosphere.2010.08.013. PubMed PMID: 20804999.
12: Fillinger S, Leroux P, Auclair C, Barreau C, Al Hajj C, Debieu D. Genetic analysis of fenhexamid-resistant field isolates of the phytopathogenic fungus Botrytis cinerea. Antimicrob Agents Chemother. 2008 Nov;52(11):3933-40. doi: 10.1128/AAC.00615-08. Epub 2008 Sep 8. PubMed PMID: 18779358; PubMed Central PMCID: PMC2573126.
13: Zocco D, Van Aarle IM, Oger E, Lanfranco L, Declerck S. Fenpropimorph and fenhexamid impact phosphorus translocation by arbuscular mycorrhizal fungi. Mycorrhiza. 2011 Jul;21(5):363-374. doi: 10.1007/s00572-010-0344-0. Epub 2010 Nov 18. PubMed PMID: 21085999.
14: Christensen HB, Granby K, Rabølle M. Processing factors and variability of pyrimethanil, fenhexamid and tolylfluanid in strawberries. Food Addit Contam. 2003 Aug;20(8):728-41. PubMed PMID: 13129790.
15: Campagnac E, Lounès-Hadj Sahraoui A, Debiane D, Fontaine J, Laruelle F, Garçon G, Verdin A, Durand R, Shirali P, Grandmougin-Ferjani A. Arbuscular mycorrhiza partially protect chicory roots against oxidative stress induced by two fungicides, fenpropimorph and fenhexamid. Mycorrhiza. 2010 Mar;20(3):167-78. doi: 10.1007/s00572-009-0267-9. Epub 2009 Sep 16. PubMed PMID: 19756779.
16: Mercader JV, Abad-Fuentes A. Monoclonal antibody generation and direct competitive enzyme-linked immunosorbent assay evaluation for the analysis of the fungicide fenhexamid in must and wine. J Agric Food Chem. 2009 Jun 24;57(12):5129-35. doi: 10.1021/jf900867u. PubMed PMID: 19530708.
17: Baglieri A, Borzí D, Abbate C, Négre M, Gennari M. Removal of fenhexamid and pyrimethanil from aqueous solutions by clays and organoclays. J Environ Sci Health B. 2009 Mar;44(3):220-5. doi: 10.1080/03601230902728153. PubMed PMID: 19280474.
18: Hem L, Choi JH, Park JH, Mamun MI, Cho SK, Abd El-Aty AM, Shim JH. Residual pattern of fenhexamid on pepper fruits grown under greenhouse conditions using HPLC and confirmation via tandem mass spectrometry. Food Chem. 2011 Jun 15;126(4):1533-8. doi: 10.1016/j.foodchem.2010.11.147. Epub 2010 Dec 9. PubMed PMID: 25213923.
19: Angioni A, Schirra M, Garau VL, Melis M, Tuberoso CI, Cabras P. Residues of azoxystrobin, fenhexamid and pyrimethanil in strawberry following field treatments and the effect of domestic washing. Food Addit Contam. 2004 Nov;21(11):1065-70. PubMed PMID: 15764335.
20: Lambropoulou DA, Konstantinou IK, Albanis TA, Fernández-Alba AR. Photocatalytic degradation of the fungicide Fenhexamid in aqueous TiO(2) suspensions: identification of intermediates products and reaction pathways. Chemosphere. 2011 Apr;83(3):367-78. doi: 10.1016/j.chemosphere.2010.12.006. Epub 2010 Dec 30. PubMed PMID: 21194726.

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